molecular formula C16H22O3 B7848442 Methyl 5-(4-n-butylphenyl)-5-oxovalerate

Methyl 5-(4-n-butylphenyl)-5-oxovalerate

Cat. No.: B7848442
M. Wt: 262.34 g/mol
InChI Key: CJKGJIWNHCUYBY-UHFFFAOYSA-N
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Description

Methyl 5-(4-n-butylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a valerate ester and a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-n-butylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-n-butylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 5-(4-n-butylphenyl)-5-oxovaleric acid.

    Reduction: Methyl 5-(4-n-butylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-(4-n-butylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-n-butylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active acid form, which can then participate in further biochemical reactions. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-n-pentylphenyl)-5-oxovalerate
  • Methyl 5-(4-n-hexylphenyl)-5-oxovalerate
  • Methyl 5-(4-n-butylphenyl)-5-oxobutyrate

Uniqueness

Methyl 5-(4-n-butylphenyl)-5-oxovalerate is unique due to its specific butyl substitution on the phenyl ring, which can influence its physical and chemical properties. This substitution can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-(4-butylphenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKGJIWNHCUYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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